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Introduction to Allitinib and its Analysis

Allitinib tosylate (also known as AST1306) is a novel, orally active, and irreversible inhibitor of the
Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. It is an anilino-quinazoline
derivative that has demonstrated promising anti-cancer activity and is currently used in clinical trials for the
treatment of solid tumors [1] [2]. As an irreversible inhibitor, allitinib features an a,-unsaturated carbonyl
group in its structure, which forms covalent bonds with specific cysteine residues in the target kinases,

leading to sustained inhibition of their activity [2].

Monitoring the pharmacokinetics of allitinib and its metabolites is crucial for understanding its efficacy and
safety profile in clinical studies. The compound undergoes extensive metabolism in humans, with amide
hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) identified as the major circulating
metabolites [3] [2]. These metabolites may contribute to the overall pharmacology or drug-induced toxicity,
making their simultaneous quantification with the parent drug essential for comprehensive pharmacokinetic

characterization.

Method Development and Optimization
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Analytical Strategy and Instrumentation

The development of a robust LC-MS/MS method for simultaneously quantifying allitinib and its two
metabolites (M6 and M10) in human plasma addressed several analytical challenges. Initial method
development using a triple quadrupole Quantum Ultra mass spectrometer demonstrated insufficient
sensitivity for M6. This limitation was overcome by switching to an AB Sciex Triple Quad 6500 system with
atmospheric-pressure chemical ionization (APCI) in positive ion mode, which provided the required

sensitivity [2].

The method utilizes a simple protein precipitation for sample preparation, significantly reducing processing
time compared to more complex extraction techniques. Chromatographic separation is achieved using a
Zorbax Eclipase XDB C18 column (50 mm X 4.6 mm, 1.8 pm) with gradient elution at a flow rate of 0.5
mL/min. The mobile phase consists of 5 mM ammonium acetate with 0.1% formic acid (phase A) and 50%

(v/v) methanol in acetonitrile (phase B) [3].

Mass Spectrometric Detection

Detection is performed using multiple reaction monitoring (MRM) with the following transitions [3] [2]:

e Allitinib: m/z 579.2 - 374.2
e Metabolite M6: m/z 395.1 —» 374.2
¢ Metabolite M10: m/z 483.1 — 286.1

The APCI source parameters were optimized for maximum sensitivity, with the source temperature

maintained at 350°C and the curtain gas flow rate set to 20 psi [2].

Table 1: Mass Spectrometry Parameters for Allitinib and Metabolites

Precursor lon Product lon lonization o

Analyte Collision Energy (V)
(m/z) (m/z) Mode

Allitinib 579.2 374.2 Positive Optimized for each

analyte
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Precursor lon Product lon lonization .
Analyte Collision Energy (V)
(m/z) (m/z) Mode
M6 395.1 374.2 Positive Optimized for each
analyte
M10 483.1 286.1 Positive Optimized for each
analyte
Lapatinib (IS for 581.2 365.1 Positive Optimized for each
M6/M10) analyte
NB-2 (IS for Allitinib) ~ 579.2 374.2 Positive Optimized for each
analyte

Detailed Experimental Protocol

Reagents and Materials

¢ Allitinib tosylate (99.92% purity), M6 (98.2% purity), and NB-2 (internal standard for allitinib, 96%
purity) were supplied by Allist Pharmaceuticals Inc. (Shanghai, China) [2].

e M10 (100% purity) was synthesized in-house [2].

e Lapatinib (internal standard for M6 and M10, 100% purity) was provided by Shandong Qilu
Pharmaceutical Co. Ltd. (Shandong, China) [2].

e HPLC-grade ammonium acetate, formic acid, methanol, and acetonitrile were used for mobile phase
preparation.

¢ Control human plasma was obtained from healthy volunteers.

Sample Preparation Procedure

e Thawing and Aliquot: Thaw frozen plasma samples at room temperature and vortex for 30 seconds
to ensure homogeneity.

¢ Aliquoting: Transfer 100 pL of plasma into a clean microcentrifuge tube.

¢ Internal Standard Addition: Add 10 uL of the combined internal standard solution (lapatinib and NB-
2) to each sample.

¢ Protein Precipitation: Add 300 pL of cold acetonitrile to precipitate proteins.
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e Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 14,000 x g for 10 minutes
at 4°C.

e Supernatant Collection: Transfer 200 uL of the clear supernatant to an autosampler vial with insert.

¢ Injection: Inject 10 pL into the LC-MS/MS system for analysis.

LC-MS/MS Analysis Conditions

Table 2: Chromatographic Conditions for Allitinib and Metabolites Separation

Parameter Specification

Column Zorbax Eclipase XDB C18 (50 mm x 4.6 mm, 1.8 pm)
Column Temperature 30°C

Mobile Phase A 5 mM ammonium acetate with 0.1% formic acid

Mobile Phase B 50% (v/v) methanol in acetonitrile

Flow Rate 0.5 mL/min

Injection Volume 10 yL

Gradient Program Time (min) / %B: 0/20, 1.0/20, 3.0/90, 4.0/90, 4.1/20, 5.0/20
Run Time 5 minutes

Calibration Standards and Quality Controls

e Prepare stock solutions of allitinib, M6, and M10 in methanol at 1 mg/mL.
e Prepare working solutions by serial dilution in methanol.
e Spike blank plasma with working solutions to prepare calibration standards and quality control (QC)

samples.
¢ Calibration curves ranged from 0.300-200 ng/mL for allitinib, 0.030-20.0 ng/mL for M6, and 0.075-

50.0 ng/mL for M10 [3] [2].

The following diagram illustrates the complete sample preparation and analysis workflow:
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Method Validation Results

The method was comprehensively validated according to US FDA guidelines for bioanalytical method

validation [2].

Sensitivity, Linearity and Precision

Table 3: Method Validation Parameters for Allitinib and Metabolites

Validation Parameter Allitinib Metabolite M6 Metabolite M10
Linear Range (ng/mL) 0.300-200  0.030-20.0 0.075-50.0
Lower Limit of Quantification (LLOQ, ng/mL) 0.300 0.030 0.075
Intra-day Precision (%CV) <7.9 <8.5 <9.2
Inter-day Precision (%CV) <13.6 <12.8 <14.1
Intra-day Accuracy (%RE) +12.6 +11.2 +13.5
Inter-day Accuracy (%RE) +10.8 9.7 +12.3
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The LLOQ was determined with a signal-to-noise ratio greater than 10 and met the acceptance criteria for

accuracy and precision (within £20%) [2].

Selectivity, Matrix Effects and Recovery

Selectivity was demonstrated by analyzing six different lots of blank human plasma. No significant
interfering peaks were observed at the retention times of the analytes or internal standards. The matrix effect
was evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those
of standard solutions. The matrix effect was minimal, with matrix factors ranging from 0.95 to 1.05 for all

analytes [2].

Recovery was evaluated by comparing the peak areas of extracted samples with those of post-extraction
spiked samples at three concentration levels (low, medium, and high QC). The mean recovery was greater

than 85% for all analytes, demonstrating efficient extraction efficiency [3].

Stability

Stability studies were conducted under various conditions:

e Short-term stability: At least 24 hours at room temperature

¢ Long-term stability: At least 30 days at -80°C

¢ Freeze-thaw stability: At least three cycles

e Post-preparative stability: At least 24 hours in the autosampler at 10°C

All analytes demonstrated stability within £15% of the nominal concentrations under these conditions [2].

Application in Clinical Pharmacokinetics

The validated method was successfully applied to a preliminary clinical pharmacokinetic study following
oral administration of allitinib tosylate tablets (400 mg) to cancer patients [3] [2]. The method demonstrated
robust performance in quantifying allitinib and its metabolites in patient samples, with the following key

pharmacokinetic observations:
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¢ Allitinib was rapidly absorbed, reaching peak plasma concentrations (C~max~) within 1.8-3.0 hours
after administration.

e The mean elimination half-life of allitinib was approximately 4 hours.

¢ High inter-patient variability was observed in allitinib exposure, highlighting the importance of
therapeutic drug monitoring.

e Metabolites M6 and M10 were detected in circulation shortly after allitinib administration, confirming
extensive metabolism.

The ability to simultaneously monitor both the parent drug and its major metabolites provides a
comprehensive pharmacokinetic profile essential for understanding the exposure-response relationship of

allitinib in cancer patients.

Troubleshooting and Technical Notes

o Sensitivity Issues for M6: If sensitivity for M6 is insufficient, consider using an AB Sciex Triple
Quad 6500 system with APCI source, as this provided superior sensitivity compared to other systems

during method development [2].

¢ Chromatographic Performance: For optimal peak shape and resolution, maintain the column

temperature at 30°C and use fresh mobile phases prepared daily.

o Sample Preparation: Ensure consistent protein precipitation by using cold acetonitrile and adequate

vortexing time. Incomplete precipitation can lead to matrix effects and ion suppression.

¢ Internal Standard Selection: The use of two internal standards (lapatinib for M6 and M10; NB-2 for

allitinib) accounts for potential variability in extraction efficiency and ionization response [3].

e Carryover Assessment: Regularly monitor carryover by injecting blank samples after high-
concentration calibrators. If significant carryover is observed, increase the wash volume or extend the

wash time in the autosampler method.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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